molecular formula C14H19N3OS B2509654 1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2380178-89-0

1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B2509654
CAS No.: 2380178-89-0
M. Wt: 277.39
InChI Key: JPCVFXKKLSOLIL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a cyclohexyl group, a thieno[3,2-d]pyrimidine moiety, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as kinases. The thieno[3,2-d]pyrimidine moiety is known to bind to the ATP-binding site of kinases, inhibiting their activity and thus affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.

    Cyclohexylamines: Compounds with a cyclohexyl group attached to an amine.

Uniqueness

1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its combination of a cyclohexyl group, a thieno[3,2-d]pyrimidine moiety, and an ethan-1-ol group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-12(10-4-2-1-3-5-10)8-15-14-13-11(6-7-19-13)16-9-17-14/h6-7,9-10,12,18H,1-5,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVFXKKLSOLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC2=NC=NC3=C2SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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